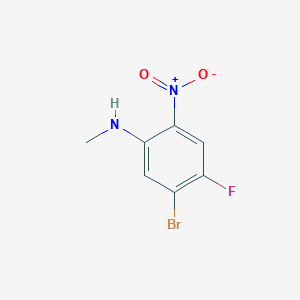

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Description

Properties

IUPAC Name |

5-bromo-4-fluoro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLDXNSWRGKGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine. The document outlines a robust two-step synthetic pathway, delving into the mechanistic principles, experimental protocols, and critical safety considerations.

Introduction and Strategic Importance

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine and its structural analogs are valuable intermediates in medicinal chemistry and materials science. The unique substitution pattern—a halogenated, nitrated, and N-alkylated aniline—offers multiple points for further chemical modification. Halogenated anilines are foundational building blocks for creating complex molecules, including active pharmaceutical ingredients (APIs). For instance, related structures like 5-Bromo-4-fluoro-2-methylaniline are key precursors in the synthesis of sirtuin 6 (SIRT6) activators, which have potential as tumor suppressors.[1] The presence of bromo, fluoro, and nitro groups allows for a diverse range of subsequent reactions, such as cross-coupling, nucleophilic aromatic substitution, and reduction of the nitro group, making the target molecule a versatile scaffold for drug discovery programs.[1]

This guide presents a logical and efficient synthesis beginning with the nitration of a suitable precursor followed by a selective N-monomethylation.

Retrosynthetic Analysis and Overall Workflow

The synthesis is best approached via a two-stage process. The target molecule can be disconnected at the Carbon-Nitrogen bond of the methylamine, revealing the primary amine precursor, 5-Bromo-4-fluoro-2-nitroaniline . This precursor, in turn, can be synthesized from 4-Bromo-3-fluoroaniline through a regioselective electrophilic aromatic substitution (nitration).

The overall synthetic workflow is visualized below.

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of the Precursor, 5-Bromo-4-fluoro-2-nitroaniline

The foundational step is the regioselective nitration of 4-bromo-3-fluoroaniline. This reaction is a classic example of electrophilic aromatic substitution on a substituted benzene ring.

Principle and Mechanistic Rationale

The directing effects of the substituents on the aniline ring are critical for achieving the desired product. In the strongly acidic medium (concentrated H₂SO₄), the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺).

-

-NH₃⁺ group: This is a powerful deactivating group and is meta-directing.

-

Bromo (-Br) group: This is a deactivating group but is ortho, para-directing.

-

Fluoro (-F) group: This is also a deactivating group and is ortho, para-directing.

The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acid, is the electrophile. The position of nitration is determined by the combined electronic and steric influences of the substituents. The position ortho to the anilinium group and para to the bromine atom is the most electronically favored site for substitution, leading to the desired 2-nitro product. Using a mixture of concentrated nitric and sulfuric acids is standard for generating the necessary nitronium ion electrophile.[2][3]

Caption: Mechanism of electrophilic nitration.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of analogous haloanilines.[4][5]

Materials & Reagents:

-

4-Bromo-3-fluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask to between -10°C and 0°C using an ice-salt bath.

-

Slowly add 4-bromo-3-fluoroaniline to the cold, stirring sulfuric acid. Maintain the temperature below 10°C throughout the addition. This forms the anilinium sulfate salt.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to a portion of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the aniline solution over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C. The reaction is highly exothermic, and poor temperature control can lead to over-nitration and side product formation.[2]

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional hour. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Work-up:

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Wash the combined organic layers sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-bromo-4-fluoro-2-nitroaniline.

Part 2: N-Monomethylation to (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

The second stage involves the selective methylation of the primary amine. A key challenge in N-alkylation of primary amines is preventing the formation of the di-alkylated tertiary amine. The chosen method elegantly solves this by using formaldehyde in a strong acid.

Principle and Mechanistic Rationale

A robust method for the N-monomethylation of nitroanilines utilizes a mixture of sulfuric acid and formaldehyde (or its polymer, paraformaldehyde).[6] This process has been shown to produce good yields of the monomethylated product while suppressing the formation of the dimethylated species.[6][7]

The reaction proceeds via the formation of an N-hydroxymethyl intermediate, which is then reduced in situ. The strongly acidic environment and the nature of the reagents favor the formation of the single methyl group. This method is advantageous as it avoids the use of highly toxic and volatile methylating agents like methyl iodide.

Detailed Experimental Protocol

This protocol is based on a patented method for the N-monomethylation of nitroanilines.[6][7]

Materials & Reagents:

-

5-Bromo-4-fluoro-2-nitroaniline (from Part 1)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Formaldehyde (37% aqueous solution) or Paraformaldehyde

-

Ammonium Hydroxide (NH₄OH) solution

-

Ice

-

Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the 5-bromo-4-fluoro-2-nitroaniline precursor in concentrated sulfuric acid with stirring. The dissolution may be gently warmed if necessary.

-

Methylation: Heat the solution to approximately 50-60°C.

-

Slowly add the formaldehyde solution dropwise over an hour. Alternatively, add paraformaldehyde in portions. Maintain the reaction temperature in the range of 50-100°C.[6]

-

Reaction Monitoring: Stir the mixture at this temperature for an additional 2-4 hours until the reaction is complete (monitor by TLC).

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Slowly neutralize the acidic solution by adding ammonium hydroxide until the mixture is alkaline (pH > 8). This step is highly exothermic and must be performed with cooling and caution. The product will precipitate as a solid or oil.

-

Extraction and Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

Purification: The crude product can be purified via column chromatography on silica gel or by recrystallization to yield the final target molecule, (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine.

Quantitative Data Summary

The following table provides an overview of the reaction parameters for a laboratory-scale synthesis. Yields are estimates based on analogous reactions and may vary.

| Parameter | Part 1: Nitration | Part 2: N-Methylation |

| Starting Material | 4-Bromo-3-fluoroaniline | 5-Bromo-4-fluoro-2-nitroaniline |

| Key Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Formaldehyde / Conc. H₂SO₄ |

| Solvent | Concentrated H₂SO₄ | Concentrated H₂SO₄ |

| Temperature | 0 - 5 °C | 50 - 100 °C |

| Reaction Time | 2 - 3 hours | 3 - 5 hours |

| Work-up | Ice quench, extraction, neutralization | Ice quench, neutralization, extraction |

| Purification | Recrystallization | Column Chromatography / Recrystallization |

| Expected Yield | 50 - 70% | 60 - 80% |

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated Acids (H₂SO₄, HNO₃): These are extremely corrosive and strong oxidizing agents. Handle with extreme care. Always add acid to water, never the other way around. Neutralize spills with a suitable agent like sodium bicarbonate.[2]

-

Nitration Reactions: These reactions are highly exothermic and can proceed uncontrollably if the temperature is not strictly managed. Ensure adequate cooling is available at all times.

-

Nitroaromatic Compounds: These compounds are toxic upon inhalation, ingestion, or skin contact and should be handled with care.[3]

-

Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation of vapors.

-

Alternative Reagents (Methyl Iodide): If an alternative methylation route using methyl iodide is considered, be aware that it is highly toxic, a suspected carcinogen, and requires specialized handling procedures.[8][9][10] Exposure can cause severe harm if inhaled, ingested, or absorbed through the skin.[11]

References

- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.

- Royal Society of Chemistry. (2008).

- Halasz, A. (1971). U.S. Patent No. 3,591,638. Washington, DC: U.S.

- BenchChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6.

- CDH Fine Chemical. (n.d.). Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Merck Millipore. (2025).

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Methyl Iodide.

- (2016).

- Fisher Scientific. (2010).

- Journal of the Chemical Society C: Organic. (1969).

- (2009).

- BenchChem. (n.d.). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.

- ChemRxiv. (2021).

- BenchChem. (n.d.). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.

- (2020).

- Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction.

- ChemicalBook. (2020). What is N-Methyl-4-nitroaniline?.

- ACS Publications. (2022).

- (2021).

- ACS Publications. (2022).

- Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 6. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]

- 7. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 8. calibrechem.com [calibrechem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

Spectroscopic data for (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Abstract

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine (CAS No. 1356483-97-0) is a substituted nitroaniline derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Unequivocal structural confirmation is paramount for its use in research and development. Due to the limited availability of published experimental spectra for this specific molecule, this technical guide provides a comprehensive, predicted spectroscopic profile based on first principles of spectroscopy and comparative analysis with structurally related analogs.[2][3] We will explore the anticipated data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document serves as an authoritative framework for researchers, offering validated protocols and expected spectral benchmarks for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Implications

The spectroscopic characteristics of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine are dictated by the unique interplay of its constituent functional groups on the benzene ring. Understanding their individual and collective electronic effects is crucial for interpreting the predicted data.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that deshields (shifts to higher ppm) ortho and para protons and carbons in NMR spectra.[4] It is also a powerful chromophore for UV-Vis absorption and exhibits characteristic strong stretching vibrations in IR spectroscopy.

-

Methylamino Group (-NHCH₃): An electron-donating group that shields (shifts to lower ppm) ortho and para positions. The N-H bond provides a distinct signal in both IR and ¹H NMR.

-

Halogens (-Br, -F): Both are electron-withdrawing via induction but have different spectroscopic effects. Fluorine exhibits strong coupling to nearby protons and carbons (J-coupling) in NMR. Bromine's primary influence is its isotopic signature (⁷⁹Br/⁸¹Br) in mass spectrometry.

-

Substitution Pattern: The 1,2,4,5-substitution pattern results in two isolated aromatic protons, whose coupling is influenced by both the adjacent fluorine atom and their relative positions, leading to predictable splitting patterns in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis is typically conducted by dissolving 5-10 mg of the sample in a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ and recording the spectra on a high-field spectrometer (e.g., 400 MHz).[2][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine proton, and the methyl protons. The electron-withdrawing nitro group and the electron-donating methylamino group exert opposing effects, which, combined with the halogen substituents, determine the final chemical shifts.

Causality behind Predictions:

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which would significantly deshield it. However, it is also ortho to the electron-donating methylamino group, which provides a shielding effect. The net result is a downfield shift, further complicated by coupling to the adjacent fluorine atom (³JH-F), which will split the signal into a doublet.

-

H-6: This proton is ortho to the bromine atom and meta to the nitro group. It will experience a downfield shift, though less pronounced than H-3. It will exhibit doublet splitting due to coupling with the adjacent fluorine atom (⁴JH-F).

-

-NH: The amine proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may or may not show coupling to the methyl protons.

-

-CH₃: The methyl protons are attached to a nitrogen atom, resulting in a characteristic chemical shift around 3.0 ppm. The signal will be a doublet if it couples to the N-H proton.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.2 - 8.4 | d (doublet) | ³JH-F ≈ 7-9 |

| H-6 | ~7.0 - 7.2 | d (doublet) | ⁴JH-F ≈ 4-6 |

| -NH (amine) | ~5.0 - 6.0 | br s (broad singlet) | - |

| -CH₃ (methyl) | ~3.0 - 3.1 | d (doublet) | ³JH-H ≈ 5 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts are heavily influenced by the electronegativity of attached groups and resonance effects.

Causality behind Predictions:

-

C-NO₂ (C-2): Directly attached to the nitro group, this carbon will be significantly deshielded.

-

C-NHCH₃ (C-1): Attached to the amino group, this carbon will be shielded relative to a standard benzene ring carbon.

-

C-F (C-4): The carbon attached to fluorine will show a very large chemical shift due to fluorine's high electronegativity and will appear as a doublet due to one-bond C-F coupling (¹JC-F).

-

C-Br (C-5): The carbon attached to bromine will have a chemical shift in the typical range for halogenated carbons.

-

Aromatic CH (C-3, C-6): These carbons will also show coupling to the fluorine atom, though with smaller coupling constants (²JC-F, ³JC-F).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-4 (C-F) | ~155 - 160 | d, ¹JC-F ≈ 240-250 Hz |

| C-2 (C-NO₂) | ~145 - 150 | d, ³JC-F ≈ 4-6 Hz |

| C-1 (C-NHCH₃) | ~140 - 145 | d, ²JC-F ≈ 15-20 Hz |

| C-6 (CH) | ~125 - 130 | d, ³JC-F ≈ 3-5 Hz |

| C-3 (CH) | ~115 - 120 | d, ²JC-F ≈ 20-25 Hz |

| C-5 (C-Br) | ~100 - 105 | d, ¹JC-F is not applicable, but shows ²JC-F |

| -CH₃ | ~30 - 35 | s (singlet) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this analysis, a dilute solution of the sample would be introduced into the mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI).[2]

-

Molecular Ion Peak: The molecular weight of C₇H₆BrFN₂O₂ is 249.04 g/mol .[6][7] Mass spectrometry should show a molecular ion cluster corresponding to this mass.

-

Isotopic Pattern: A key validation feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity (M+ and M+2), which is a definitive signature for a monobrominated compound.

-

Fragmentation: Common fragmentation patterns for such molecules include the loss of the nitro group (-NO₂, 46 Da), the methyl group (-CH₃, 15 Da), or cleavage of the C-Br bond.

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Ion Identity | Key Feature |

|---|---|---|

| 248/250 | [M]⁺ | Molecular ion peak showing the characteristic 1:1 isotopic pattern for Bromine. |

| 233/235 | [M - CH₃]⁺ | Loss of the methyl group. |

| 202/204 | [M - NO₂]⁺ | Loss of the nitro group. |

| 169 | [M - Br]⁺ | Loss of the bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A sample can be prepared as a KBr pellet or a thin film.[2]

Causality behind Predictions:

-

N-H Stretch: The secondary amine will show a single, relatively sharp absorption band in the 3300-3500 cm⁻¹ region.[8]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will appear just below 3000 cm⁻¹.

-

Nitro Group Stretches: The NO₂ group is characterized by two very strong and distinct absorption bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.[8]

-

Aromatic C=C Stretches: These appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

-

C-F and C-Br Stretches: These halogen-carbon bond vibrations appear in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3350 - 3450 | N-H Stretch (Secondary Amine) | Medium, Sharp |

| ~3050 - 3150 | Aromatic C-H Stretch | Medium to Weak |

| ~2850 - 2960 | Aliphatic C-H Stretch (-CH₃) | Medium to Weak |

| ~1510 - 1550 | Asymmetric NO₂ Stretch | Strong |

| ~1580 - 1610 | N-H Bend / Aromatic C=C Stretch | Medium |

| ~1450 - 1500 | Aromatic C=C Stretch | Medium |

| ~1340 - 1380 | Symmetric NO₂ Stretch | Strong |

| ~1200 - 1280 | C-N Stretch | Medium |

| ~1100 - 1200 | C-F Stretch | Strong |

| ~550 - 650 | C-Br Stretch | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is useful for characterizing conjugated systems and chromophores. The spectrum is typically recorded by dissolving a small amount of the sample in a UV-transparent solvent like ethanol or methanol.

The chromophore in (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is the nitroaniline system. The interaction between the electron-donating methylamino group and the electron-withdrawing nitro group creates a strong charge-transfer band, leading to significant absorption in the UV-Vis region.[9] For comparison, 4-nitroaniline in an alkaline medium shows a strong absorption maximum around 400 nm.[10] The substitution pattern and additional halogens in the target molecule will modulate the exact position of the absorption maximum (λ_max).

Table 5: Predicted UV-Visible Spectroscopy Data (in Ethanol)

| Predicted λ_max | Electronic Transition |

|---|---|

| ~380 - 410 nm | π → π* (Intramolecular Charge Transfer) |

| ~250 - 270 nm | π → π* (Benzene Ring) |

Standardized Experimental Protocols

The following protocols represent self-validating, standard methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a short LC column. Acquire data in both positive and negative ion modes to determine the optimal ionization.

-

Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500). Acquire high-resolution data if available to confirm the elemental formula.

Visualization of Analytical Workflow

The logical flow for the comprehensive characterization of the title compound is outlined below. This workflow ensures that data from orthogonal techniques are integrated for unambiguous structure confirmation.

Caption: Workflow for Spectroscopic Characterization.

The following diagram illustrates the direct relationship between the molecular structure of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine and its key predicted spectroscopic signatures.

Caption: Structure-to-Spectrum Correlation Map.

Conclusion

While experimental data for (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is not widely published, this guide provides a robust and scientifically grounded framework for its spectroscopic characterization. The predicted data, derived from established principles and comparative analysis, offers valuable benchmarks for researchers engaged in the synthesis, purification, and application of this compound. The combination of NMR for structural connectivity, MS for molecular weight and elemental confirmation, IR for functional group identification, and UV-Vis for analyzing the electronic system constitutes a comprehensive analytical package for its unambiguous identification.

References

- Benchchem. (n.d.). Spectroscopic Fingerprinting: Confirming the Structure of N-(2-Ethoxyethyl)-2-nitroaniline and its Analogs.

- Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319-326.

- Benchchem. (n.d.). Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline.

- Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate.

- BLDpharm. (n.d.). 1356483-97-0|(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine.

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0246529).

- PubChem. (n.d.). 3-Nitroaniline.

- ChemicalBook. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE synthesis.

- Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.

- ResearchGate. (2025). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde.

- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.

- Appretech Scientific Limited. (n.d.). 5-bromo-4-fluoro-N-methyl-2-nitroaniline.

- PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline.

- ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Spectroscopic investigation of conjugated polymers derived from nitroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. appretech.com [appretech.com]

- 7. 4-bromo-5-fluoro-N-methyl-2-nitroaniline | C7H6BrFN2O2 | CID 66110457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

1H NMR and 13C NMR of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for the compound (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine, a polysubstituted aromatic amine. The complex interplay of electron-donating and electron-withdrawing groups on the benzene ring presents a valuable case study for spectral interpretation.

The molecular structure features a secondary amine (-NHCH₃), a strong electron-donating group by resonance, and a nitro group (-NO₂), a potent electron-withdrawing group through both resonance and induction. Additionally, two halogen substituents, bromine and fluorine, exert significant influence through inductive effects and, in the case of fluorine, through-space scalar coupling.[3][4] Understanding these substituent effects is critical for the accurate assignment of proton and carbon signals. This document provides a predictive framework for the analysis, detailed experimental protocols for data acquisition, and a discussion of the structural information that can be derived.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: IUPAC Numbering for (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is anticipated to display signals corresponding to two aromatic protons, one amine proton, and three methyl protons. The chemical shifts and coupling patterns are dictated by the electronic environment created by the substituents. Aromatic protons generally resonate in the 6.5-8.5 ppm range, their exact position influenced by the cumulative shielding and deshielding effects of the groups on the ring.[5][6]

Substituent Effects on Aromatic Protons:

-

-NO₂ (Nitro): Strongly electron-withdrawing and deshielding, particularly for protons in the ortho and para positions.

-

-NHCH₃ (Methyl-amine): Strongly electron-donating and shielding, with the greatest effect at the ortho and para positions.

-

-F (Fluoro): Electronegative and inductively withdrawing (deshielding), but also a weak π-donor (shielding). Its net effect is complex, but its most significant contribution is through-bond coupling to nearby protons and carbons.[7][8]

-

-Br (Bromo): Inductively electron-withdrawing and deshielding. Its effect is generally less pronounced than that of a nitro group.

Predicted ¹H NMR Signal Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H3 | ~8.0 - 8.3 | Doublet (d) | ⁴J(H-F) ≈ 2-4 Hz | Located ortho to the powerfully deshielding -NO₂ group, causing a significant downfield shift. A smaller four-bond coupling to fluorine is expected. |

| H6 | ~7.0 - 7.3 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁵J(H-H) < 1 Hz | Located ortho to the -Br group and meta to the -NO₂ group. The dominant effect is the three-bond coupling to the adjacent fluorine atom. |

| NH | Variable (e.g., ~5.0 - 6.0) | Broad Singlet (br s) or Quartet (q) | ³J(H-H) ≈ 5 Hz (if coupled) | Chemical shift is highly dependent on solvent, concentration, and temperature. May couple to the methyl protons. |

| CH₃ | ~2.9 - 3.1 | Doublet (d) | ³J(H-H) ≈ 5 Hz | Attached to nitrogen, which is bonded to an electron-deficient aromatic ring. Expected to be a doublet due to coupling with the NH proton. |

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Aromatic carbons typically resonate between 110-160 ppm.[5] The presence of fluorine will introduce C-F coupling, which is invaluable for definitive assignments. The magnitude of the coupling constant (ⁿJ(C-F)) is dependent on the number of bonds separating the carbon and fluorine atoms.

Substituent Effects on Aromatic Carbons:

-

-NO₂: Strongly deshielding effect on the attached carbon (C2).

-

-NHCH₃: Shielding effect on the attached carbon (C1) and most significantly on the ortho and para carbons.

-

-F: Strong deshielding effect on the directly attached carbon (C4), accompanied by a large one-bond coupling constant (¹J(C-F)).

-

-Br: Moderate deshielding effect on the attached carbon (C5).

Predicted ¹³C NMR Signal Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |

| C1 | ~145 - 150 | Doublet (d) | ⁴J(C-F) ≈ 2-4 Hz | Attached to the amine nitrogen. Deshielded by the adjacent nitro group. Shows small four-bond coupling to fluorine. |

| C2 | ~138 - 142 | Doublet (d) | ³J(C-F) ≈ 4-8 Hz | Attached to the strongly electron-withdrawing nitro group. Shows three-bond coupling to fluorine. |

| C3 | ~118 - 122 | Singlet (s) or small doublet | ⁵J(C-F) < 2 Hz | Shielded by the para bromine and deshielded by the ortho nitro group. |

| C4 | ~155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz | Directly bonded to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant. |

| C5 | ~110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz | Attached to bromine and ortho to fluorine, resulting in a significant two-bond C-F coupling. |

| C6 | ~125 - 130 | Doublet (d) | ³J(C-F) ≈ 7-10 Hz | Influenced by the ortho bromine and shows a three-bond coupling to fluorine. |

| CH₃ | ~30 - 35 | Singlet (s) | - | Typical range for an N-methyl group attached to an aromatic ring. |

Experimental Protocol: High-Resolution NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine.

Workflow for NMR Analysis

Caption: Standard workflow for acquisition and analysis of NMR spectra.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the title compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Tune and match the ¹H and ¹³C channels of the probe to the sample.

-

-

¹H Spectrum Acquisition:

-

Experiment: Standard one-pulse proton experiment.

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

-

-

¹³C Spectrum Acquisition:

-

Experiment: Inverse-gated proton-decoupled ¹³C experiment (e.g., zgig for quantitative results) or a standard proton-decoupled experiment (zgpg30).

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds (for standard) to 10+ seconds (for quantitative).

-

Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

-

Conclusion

The structural elucidation of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine via NMR spectroscopy is a demonstrative exercise in applying fundamental principles of chemical shifts and spin-spin coupling. The predicted ¹H and ¹³C NMR spectra are characterized by a complex interplay of substituent effects. The strong deshielding influence of the nitro group and the characteristic C-F and H-F coupling patterns are expected to be the most definitive features in the spectra. By following the detailed experimental protocol provided, researchers can acquire high-resolution, unambiguous data, enabling confident structural verification and characterization, a critical step in any drug development pipeline.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) for 4-Nitroaniline. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of N NMR chemical shifts for nitrogenated aromatic compounds. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Unknown Source. (n.d.). Chemical shifts. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from [Link]

-

PubMed. (2014). Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine (CAS No. 1356483-97-0) for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and highly functionalized building blocks. (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine, identified by CAS number 1356483-97-0, has emerged as a compound of significant interest. Its unique substitution pattern—a trifecta of reactive sites including a bromo group amenable to cross-coupling reactions, a nitro group that can be readily transformed into an amine, and a fluorine atom that can modulate physicochemical properties—positions it as a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of Sirtuin 6 (SIRT6) activators, a promising class of therapeutics for a range of human diseases.

Physicochemical and Spectroscopic Properties

| Property | Value/Information | Source(s) |

| CAS Number | 1356483-97-0 | N/A |

| Molecular Formula | C₇H₆BrFN₂O₂ | [1] |

| Molecular Weight | 249.04 g/mol | [1] |

| IUPAC Name | 5-bromo-4-fluoro-N-methyl-2-nitroaniline | [1] |

| Synonyms | (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine | [2] |

| Appearance | Likely a solid at room temperature (inferred from related compounds) | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMF, methanol, and sparingly soluble in others like chloroform. Practically insoluble in water.[3] | |

| Melting Point | Not reported; related compounds like 5-Bromo-4-fluoro-2-methylaniline have a melting point of 86-90 °C.[4] | |

| Boiling Point | Not reported; likely to decompose at high temperatures. | N/A |

Spectroscopic Characterization (Anticipated)

While specific spectra for CAS 1356483-97-0 are not publicly available, the following are expected characteristic signals based on its structure:

-

¹H NMR: Aromatic protons would appear as distinct multiplets in the aromatic region, influenced by the electronic effects of the bromo, fluoro, nitro, and methylamino groups. A signal corresponding to the N-methyl protons would be expected in the aliphatic region.

-

¹³C NMR: The spectrum would display seven distinct carbon signals, with chemical shifts influenced by the attached functional groups.

-

FT-IR: Key vibrational bands would include N-H stretching for the secondary amine (around 3350-3310 cm⁻¹), C-N stretching (aromatic amine, 1335-1250 cm⁻¹), and characteristic strong asymmetric and symmetric stretching of the nitro group (around 1570-1500 cm⁻¹ and 1380-1300 cm⁻¹, respectively).[5][6]

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 249.04, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is not explicitly detailed in the public domain. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and literature precedents for similar molecules. A likely precursor is 1,5-dibromo-2-fluoro-4-nitrobenzene, which could undergo a nucleophilic aromatic substitution with methylamine.

The true value of this compound lies in its trifunctional nature, offering a versatile platform for molecular elaboration.

Caption: Synthetic and Reactivity Profile of the Target Compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromo group in (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine with a boronic acid or ester.[7][8][9]

-

Reaction Setup: In an oven-dried Schlenk flask, combine (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine (1.0 equiv.), the desired boronic acid or its pinacol ester (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.02–0.10 equiv.) and, if necessary, a ligand.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene) via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80–110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Reduction of the Nitro Group (General)

The reduction of the nitro group to a primary amine is a crucial transformation, yielding an ortho-phenylenediamine derivative.[10][11][12][13]

-

Reaction Setup: To a round-bottom flask, add (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine (1.0 equiv.) and a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water).

-

Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv.) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Conditions: If using SnCl₂, the reaction is typically stirred at room temperature or gently heated. For catalytic hydrogenation, the reaction is stirred under a positive pressure of hydrogen.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up (for SnCl₂ reduction): After completion, carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic. This will precipitate the product.

-

Extraction: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Application in Drug Discovery: A Gateway to SIRT6 Activators

Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical role in various cellular processes, including DNA repair, genome stability, and metabolic regulation.[14][15][16][17] Dysregulation of SIRT6 has been implicated in a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1] Consequently, the development of small molecule activators of SIRT6 has become an attractive therapeutic strategy.[18][19][20][21]

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine and its derivatives are key intermediates in the synthesis of potent and selective SIRT6 activators.[4] The multi-functional nature of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and pharmacokinetic properties of the final drug candidates.

Caption: Role of SIRT6 in Disease and Drug Discovery.

Safety and Handling

As a nitroaromatic compound, (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine should be handled with care in a well-ventilated laboratory fume hood.[22][23][24][25] While a specific Safety Data Sheet (SDS) is not widely available, the following precautions are recommended based on the handling of similar compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[22] Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[24]

Suppliers

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is available from several chemical suppliers that specialize in research and development chemicals. It is advisable to request a certificate of analysis (CoA) to ensure the purity and identity of the compound before use.

| Supplier | Website (Illustrative) |

| AbacipharmTech | |

| Amadis Chemical | |

| BLD Pharm | |

| Sigma-Aldrich | |

| Ambeed | |

| Appretech Scientific | |

| Arctom Scientific |

Conclusion

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine (CAS No. 1356483-97-0) is a strategically designed chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature provides a versatile platform for the construction of complex molecules, most notably as a precursor to SIRT6 activators. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, along with general experimental protocols and safety considerations. As research into SIRT6 modulation continues to expand, the demand for such well-functionalized building blocks is expected to grow, further solidifying the importance of this compound in the development of next-generation therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline.

- Liu, G., Chen, H., Liu, H., Zhang, W., & Zhou, J. (2021). Emerging Roles of SIRT6 in Human Diseases and Its Modulators. Medical Research Reviews, 41(2), 1089-1137.

- Di Mola, A., et al. (2023). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 28(1), 123.

- Restek. (2019). Nitroaromatics and Isophorone Standard - Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66110457, 4-bromo-5-fluoro-N-methyl-2-nitroaniline. Retrieved January 17, 2026 from [Link].

- Fiorentino, F., Mai, A., & Rotili, D. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry, 64(14), 9732-9758.

-

Fiorentino, F., Mai, A., & Rotili, D. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. PubMed. Retrieved from [Link]

-

Liu, G., Chen, H., Liu, H., Zhang, W., & Zhou, J. (2021). Emerging roles of SIRT6 in human diseases and its modulators. PubMed. Retrieved from [Link]

-

Steegborn, C., et al. (2019). Activation and inhibition of Sirt6 by small molecules. ResearchGate. Retrieved from [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline.

- BenchChem. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.

-

Gertz, M., et al. (2017). Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Chemistry 210 Experiment 6: Reduction of a Nitro Group.

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.

-

Kumar, A., et al. (2020). Critical review on the chemical reduction of nitroaniline. ResearchGate. Retrieved from [Link]

-

Fiorentino, F., Mai, A., & Rotili, D. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. PMC. Retrieved from [Link]

-

Naghash-Hamed, S., Arsalani, N., & Mousavi, S. B. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. Retrieved from [Link]

-

You, W., et al. (2019). Structural Basis for Activation of Human Sirtuin 6 by Fluvastatin. PMC. Retrieved from [Link]

- New Jersey Department of Health. (n.d.). Nitrobenzene - Hazard Summary.

-

Bagal, D. B., & Bhanage, B. M. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Retrieved from [Link]

- University of Calgary. (n.d.). IR: amines. Retrieved from University of Calgary Chemistry Department website.

-

Wrona-Piotrowicz, A., et al. (2019). Transetherification reactions of 2-nitroanilines. ResearchGate. Retrieved from [Link]

-

Naghash-Hamed, S., Arsalani, N., & Mousavi, S. B. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate. Retrieved from [Link]

- Kim, S., et al. (2013). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 24(10), 1283-1287.

-

Kumar, S., et al. (2003). An Improved Synthesis of N-Substituted-2-nitroanilines. Semantic Scholar. Retrieved from [Link]

-

Urstoeger, A., et al. (2018). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66110457, 4-bromo-5-fluoro-N-methyl-2-nitroaniline. Retrieved January 17, 2026 from [Link].

- Google Patents. (n.d.). WO2007032005A2 - Novel amine-borane compounds and uses thereof.

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Patent Summary for US-8383596-B2. Retrieved January 17, 2026 from [Link].

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from University of Colorado Boulder Department of Chemistry website.

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 2-bromo-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.

Sources

- 1. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]

- 2. 1356483-97-0|(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine|BLD Pharm [bldpharm.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ossila.com [ossila.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 11. researchgate.net [researchgate.net]

- 12. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Emerging Therapeutic Potential of SIRT6 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Emerging roles of SIRT6 in human diseases and its modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. nj.gov [nj.gov]

An In-Depth Technical Guide to the Synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

This guide provides a detailed exploration of the synthetic pathways leading to (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine, a key intermediate in pharmaceutical and materials science research. The methodologies presented are grounded in established chemical principles and supported by relevant literature, offering researchers a comprehensive resource for the preparation of this versatile molecule.

Introduction and Retrosynthetic Analysis

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine, with CAS Number 1356483-97-0, is a substituted nitroaniline derivative.[1][2][3] Its multifuctional nature, featuring nitro, amino, and halo groups, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[3]

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, which in turn define the potential starting materials and overall synthetic strategy.

Caption: Retrosynthetic analysis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine.

Approach A centers on the late-stage introduction of the methyl group via N-methylation of the precursor, 5-bromo-4-fluoro-2-nitroaniline. This is often a reliable and high-yielding transformation.

Approach B involves the nucleophilic aromatic substitution (SNAr) of a highly activated difluoro precursor with methylamine. The fluorine atom positioned ortho to the activating nitro group is susceptible to displacement.

This guide will primarily focus on the synthesis via Approach A , as it builds upon more readily accessible starting materials and analogous, well-documented procedures for the synthesis of related nitroanilines.

Recommended Synthetic Pathway: Nitration Followed by N-Methylation

The most judicious pathway to synthesize (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine involves a two-step sequence starting from 4-bromo-2-fluoroaniline:

-

Nitration: Regioselective nitration of 4-bromo-2-fluoroaniline to yield 5-bromo-4-fluoro-2-nitroaniline.

-

N-Methylation: Subsequent methylation of the resulting secondary amine to afford the final product.

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of 5-Bromo-4-fluoro-2-nitroaniline

The synthesis of the key intermediate, 5-bromo-4-fluoro-2-nitroaniline, can be achieved through the nitration of 4-bromo-2-fluoroaniline. The directing effects of the amine and halogen substituents on the aromatic ring guide the incoming nitro group. The amino group is a strong ortho-, para-director, while the halogens are ortho-, para-directing deactivators. In this case, nitration is expected to occur at the position ortho to the activating amino group and meta to the deactivating bromine and fluorine atoms.

A well-established procedure for a similar transformation, the nitration of 4-bromo-2-fluoroaniline to yield 4-bromo-2-fluoro-5-nitroaniline, has been documented and can be adapted for this synthesis.[4]

Experimental Protocol:

-

To a solution of 4-bromo-2-fluoroaniline in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a temperature of 0° to -10° C.

-

The resulting mixture is stirred at 0-5° C for 1 hour.

-

The reaction mixture is then carefully poured into ice-water and extracted with a suitable organic solvent, such as toluene.

-

The organic layer is washed with water and an aqueous sodium hydrogen carbonate solution, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield the desired 5-bromo-4-fluoro-2-nitroaniline.

Table 1: Reagents and Conditions for Nitration

| Reagent/Parameter | Quantity/Value | Rationale |

| 4-Bromo-2-fluoroaniline | 1.0 eq | Starting Material |

| Conc. Sulfuric Acid | Solvent & Catalyst | Protonates nitric acid to form the nitronium ion (NO₂⁺) |

| Conc. Nitric Acid | 1.0-1.2 eq | Nitrating Agent |

| Temperature | 0° to -10° C | Controls the reaction rate and minimizes side product formation |

| Reaction Time | 1 hour | Sufficient for complete conversion |

Step 2: N-Methylation of 5-Bromo-4-fluoro-2-nitroaniline

The final step involves the methylation of the amine group of 5-bromo-4-fluoro-2-nitroaniline. A variety of methylating agents can be employed for this transformation. A common and effective method is the use of a methyl halide, such as methyl iodide, in the presence of a mild base to deprotonate the aniline nitrogen.

Experimental Protocol:

-

Dissolve 5-bromo-4-fluoro-2-nitroaniline in a polar aprotic solvent such as acetone or DMF.

-

Add a suitable base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to ensure complete reaction.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography to afford pure (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine.

Table 2: Reagents and Conditions for N-Methylation

| Reagent/Parameter | Quantity/Value | Rationale |

| 5-Bromo-4-fluoro-2-nitroaniline | 1.0 eq | Substrate |

| Methyl Iodide (CH₃I) | 1.1-1.5 eq | Methylating Agent |

| Potassium Carbonate (K₂CO₃) | 2.0-3.0 eq | Base to deprotonate the amine |

| Acetone or DMF | Solvent | Provides a suitable medium for the reaction |

| Temperature | Room Temp. to 50°C | To facilitate the reaction without decomposition |

Alternative Synthetic Considerations

While the presented two-step synthesis is robust, alternative approaches exist. For instance, the synthesis of 2-bromo-5-fluoro-4-nitroaniline has been reported, which could potentially be N-methylated.[5][6] However, the regiochemistry of the starting materials in the presented primary route is more aligned with the target molecule's substitution pattern.

Another potential route could involve the reduction of a nitro group to an amine, followed by methylation. For example, the synthesis of 5-bromo-4-fluoro-2-methylaniline involves the reduction of 2-nitro-4-bromo-5-fluorotoluene.[7] This highlights the versatility of these intermediates in accessing a range of substituted anilines.

Safety and Handling

The synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine involves the use of hazardous materials. Concentrated acids are corrosive, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent used.

Conclusion

The synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is readily achievable through a reliable two-step process involving the nitration of 4-bromo-2-fluoroaniline followed by the N-methylation of the resulting 5-bromo-4-fluoro-2-nitroaniline intermediate. The protocols outlined in this guide, supported by established chemical literature, provide a solid foundation for researchers to successfully prepare this valuable chemical building block. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yield and purity of the final product.

References

- Appretech Scientific Limited. 5-bromo-4-fluoro-N-methyl-2-nitroaniline.

- Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

- BLDpharm. 1356483-97-0|(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine.

- ChemicalBook. 5-BROMO-4-FLUORO-2-METHYLANILINE synthesis.

- MySkinRecipes. 5-Bromo-4-Fluoro-N-Methyl-2-Nitroaniline.

- Google Patents.

- PrepChem.com. Synthesis of 4-bromo-2-fluoro-5-nitroaniline.

- Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

Sources

- 1. appretech.com [appretech.com]

- 2. 1356483-97-0|(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-4-Fluoro-N-Methyl-2-Nitroaniline [myskinrecipes.com]

- 4. prepchem.com [prepchem.com]

- 5. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 6. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 7. 5-BROMO-4-FLUORO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Reactivity of the Nitro Group in Substituted Anilines

Abstract

This guide provides a comprehensive technical analysis of the reactivity of the nitro group in substituted anilines, a class of compounds of paramount importance in the synthesis of pharmaceuticals, dyes, and other fine chemicals. We will delve into the intricate interplay of electronic and steric effects governed by various substituents on the aniline ring, which profoundly modulates the chemical behavior of the nitro moiety. Key transformations, including reduction to the corresponding amino group, nucleophilic aromatic substitution, and diazotization, will be examined in detail. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically grounded understanding of nitroaniline chemistry to inform reaction design, optimization, and troubleshooting.

Introduction: The Dichotomous Nature of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that defines its reactivity on an aromatic ring.[1][2] This strong inductive and resonance effect significantly decreases the electron density of the benzene ring, rendering it susceptible to certain types of reactions while deactivating it towards others.[3][4] In the context of substituted anilines, the presence of both a strongly electron-donating amino group (-NH₂) and a strongly electron-withdrawing nitro group creates a molecule with unique and often predictable reactivity patterns. The relative positions of these groups, along with the nature and location of other substituents, dictate the ultimate chemical fate of the molecule under various reaction conditions.[2][5]

This guide will explore the key facets of nitro group reactivity in substituted anilines, moving from fundamental electronic principles to practical, field-proven synthetic protocols.

Electronic Landscape: The Influence of Substituents on Reactivity

The reactivity of the nitro group is inextricably linked to the overall electronic environment of the aniline ring. This environment is, in turn, dictated by the cumulative effects of all substituents present.

Basicity of the Amino Group: A Reporter of Electronic Effects

The basicity of the amino group in a substituted aniline serves as a sensitive probe for the electronic effects at play. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa), whereas electron-withdrawing groups (EWGs) like the nitro group decrease this density, resulting in a less basic aniline (lower pKa).[2][3][6] This relationship is well-quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic nature of substituents.[7][8]

| Substituent (para-) | Hammett Constant (σp) | pKa |

| -NH₂ | -0.66 | 6.08 |

| -OCH₃ | -0.27 | 5.34 |

| -CH₃ | -0.17 | 5.08 |

| -H | 0.00 | 4.60 |

| -Cl | 0.23 | 3.98 |

| -Br | 0.23 | 3.91 |

| -CN | 0.66 | 1.74 |

| -NO₂ | 0.78 | 1.00 |

| Table 1: Hammett Constants and pKa Values for a Selection of para-Substituted Anilines.[2] The data clearly demonstrates the inverse relationship between the electron-withdrawing strength of the substituent and the basicity of the aniline. |

The strong electron-withdrawing nature of the nitro group (σp = +0.78) dramatically reduces the basicity of the amino group.[1][2] This has significant implications for reactions involving the amino group, such as diazotization, where the reduced nucleophilicity of the nitrogen requires carefully controlled conditions.[9]

Activation and Deactivation towards Electrophilic and Nucleophilic Attack

The interplay between the amino and nitro groups governs the ring's susceptibility to attack.

-

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating, ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.[3] Conversely, the nitro group is a strong deactivating, meta-director.[3] In nitroanilines, the directing effects of the amino group generally dominate. However, under the strongly acidic conditions often used for EAS reactions like nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-director.[10][11] This can lead to the formation of unexpected meta-substituted products.[3][10][11]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to a good leaving group (e.g., a halide).[12][13][14] This is a cornerstone of nitroaniline chemistry, allowing for the introduction of a wide range of nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose stability is enhanced by the nitro group.[14]

Key Transformations of the Nitro Group

The nitro group in substituted anilines is a versatile functional handle that can be transformed into a variety of other groups, most notably the amino group.

Reduction of the Nitro Group to an Amine

The reduction of a nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis.[15][16] This six-electron reduction typically proceeds through nitroso and hydroxylamine intermediates.[1][15] The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

3.1.1. Catalytic Hydrogenation

This is one of the most efficient and clean methods for nitro group reduction, employing a heterogeneous catalyst and a hydrogen source.[15][17]

-

Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly used.[16] Non-noble metal catalysts are also gaining prominence.[17][18]

-

Hydrogen Source: Molecular hydrogen (H₂) is the most common source. Transfer hydrogenation using sources like ammonium formate or cyclohexene is also effective.

-

Chemoselectivity: Catalytic hydrogenation is often highly chemoselective for the nitro group, leaving other reducible functional groups like carbonyls, esters, and nitriles intact, especially with carefully chosen catalysts like supported gold nanoparticles.[19]

Caption: Experimental workflow for catalytic hydrogenation of a substituted nitroaniline.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Nitroaniline

-

Vessel Preparation: To a flask suitable for hydrogenation, add the substituted nitroaniline (1.0 eq) and a solvent (e.g., ethanol, ethyl acetate, or methanol).

-

Catalyst Addition: Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).[15]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (from a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[15]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified by crystallization or chromatography if necessary.[15]

3.1.2. Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classic and reliable method for nitro group reduction.[15]

-

Reagents: Common systems include iron (Fe) in acetic acid, tin (Sn) or zinc (Zn) in hydrochloric acid (HCl), and sodium dithionite (Na₂S₂O₄).[16][20][21]

-

Mechanism: These reactions proceed via a series of single-electron transfers from the metal surface to the nitro group, followed by protonation.[15]

Selective Reduction of Dinitroanilines

In molecules containing multiple nitro groups, selective reduction of one nitro group can be achieved using specific reagents. For instance, sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) can selectively reduce one nitro group in dinitro compounds.[22] In dinitroanilines, preference is often given to the reduction of the nitro group ortho to the amino group.[22]

Nucleophilic Aromatic Substitution (SNAr)

As mentioned, the nitro group strongly activates the ring towards SNAr. This is a powerful tool for C-N, C-O, and C-S bond formation.

-

Requirements: A good leaving group (e.g., F, Cl, Br, I) and a strong electron-withdrawing group (ortho or para to the leaving group) are necessary.[12][14]

-